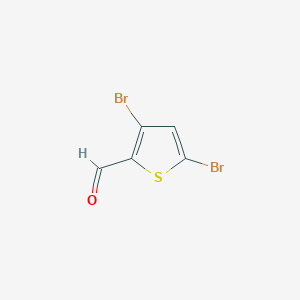

3,5-Dibromothiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGGLYBEXSUWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356030 | |

| Record name | 3,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23688-07-5 | |

| Record name | 3,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dibromothiophene-2-carbaldehyde CAS 23688-07-5 properties

Topic: (CAS 23688-07-5) Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Unlocking Regioselective Potential in Thiophene Scaffolds

Executive Summary

3,5-Dibromothiophene-2-carbaldehyde (CAS 23688-07-5) is a high-value heterocyclic building block distinguished by its unique substitution pattern.[1] Unlike its more common isomer (4,5-dibromo), the 3,5-substitution pattern offers a strategic advantage in the design of functional materials and pharmaceutical agents. The presence of bromine atoms at the

Chemical Profile & Physical Properties[2][3][4][5]

| Property | Data |

| CAS Number | 23688-07-5 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 269.94 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Stability | Stable under inert atmosphere (N |

| Storage | 2-8°C, protect from light |

Synthetic Routes & Production

The synthesis of this compound is non-trivial due to the directing effects of the thiophene ring.[1] Direct bromination of thiophene-2-carbaldehyde typically yields the 4,5-isomer.[1] Therefore, the most robust protocol involves Lithium-Halogen Exchange starting from 2,3,5-tribromothiophene.

Protocol: Selective Lithiation-Formylation

Principle: The C2 position in thiophene is the most acidic and reactive towards lithiation. In 2,3,5-tribromothiophene, the bromine at C2 undergoes rapid Lithium-Halogen exchange with n-butyllithium due to the stabilizing effect of the adjacent sulfur atom and the high lability of the

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 2,3,5-tribromothiophene (1.0 eq) and anhydrous Diethyl Ether (Et

O) or THF under an argon atmosphere. -

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (n-BuLi) (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

-

Mechanistic Insight: The lithium selectively exchanges with the bromine at C2, generating the thermodynamically stable 3,5-dibromo-2-thienyllithium intermediate.

-

-

Formylation: After stirring for 1 hour at -78 °C, add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise.

-

Quench: Allow the mixture to warm to 0 °C over 2 hours, then quench with saturated aqueous NH

Cl . -

Workup: Extract with Ethyl Acetate (3x), wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Selective synthesis pathway via Lithium-Halogen exchange, ensuring regiochemical purity.

Reactivity & Functionalization

The core value of CAS 23688-07-5 lies in its orthogonal reactivity .[1] The molecule possesses three distinct reactive sites, allowing for the construction of complex molecular architectures.

Regioselective Cross-Coupling (Suzuki-Miyaura)

The two bromine atoms exhibit differential reactivity based on their electronic environments:

-

C5-Bromine (

-position): Most reactive.[1] The carbon is electron-deficient due to the adjacent sulfur and conjugation with the aldehyde. It undergoes oxidative addition with Pd(0) first. -

C3-Bromine (

-position): Less reactive.[1] Sterically hindered by the adjacent formyl group and electronically less activated than the

Experimental Strategy: To obtain a mono-arylated product at C5, use 1.0 equivalent of boronic acid at moderate temperatures (60-80 °C).[1] To functionalize both positions, use excess boronic acid and higher temperatures (>100 °C) or a sequential addition protocol.

Aldehyde Condensation

The C2-formyl group serves as a "handle" for further elaboration without disturbing the halogen scaffold.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to extend conjugation.

-

Schiff Base Formation: Condensation with primary amines to form imines, widely used in ligand synthesis for coordination chemistry.

Reactivity Logic Map

Caption: Differential reactivity profile showing the sequential functionalization logic.

Applications in Drug Discovery & Materials[4][6][7]

Pharmaceutical Intermediates

-

Antimicrobial Agents: The thiophene core is a bioisostere for phenyl rings in many drug scaffolds. The 3,5-dibromo derivative allows for the introduction of lipophilic or polar groups at specific vectors to optimize binding affinity in enzyme pockets (e.g., bacterial DNA gyrase inhibitors).

-

Schiff Base Ligands: Derivatives formed by reacting the aldehyde with diamines are studied for their antiurease and antibacterial activity. The metal complexes (Cu, Zn) of these ligands often show enhanced biological activity compared to the free ligand.

Organic Electronics (OPV & OFET)

-

Conjugated Polymers: This molecule is a precursor for "kinked" polymer chains. Unlike linear 2,5-polymers, incorporation of 3,5-linkages introduces conformational twists that can tune solubility and solid-state packing.[1]

-

Acceptor Units: The electron-withdrawing aldehyde group can be converted to strong acceptors (e.g., dicyanovinyl) for use in Donor-Acceptor copolymers for organic photovoltaics (OPV).[1]

Handling, Stability & Safety

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory) .[2] It may cause sensitization upon repeated contact.

-

Handling: All weighing and transfer should be performed in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: The aldehyde is prone to oxidation to the carboxylic acid (3,5-dibromothiophene-2-carboxylic acid) upon prolonged exposure to air.[1] Store under nitrogen at -20°C for long-term stability.

References

-

Synthesis via Lithiation: Iddon, B., et al. "Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes."[1] Journal of the Chemical Society, Perkin Transactions 1, 1987 , 1445-1452.

-

Suzuki Coupling Regioselectivity: Handy, S. T., & Zhang, Y.[3] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, 2006 , 299-301.[3]

-

Schiff Base Applications: Chitra, S., et al. "Synthesis, Characterization and Antimicrobial Studies of Schiff Base Ligands Derived from Thiophene-2-carbaldehyde."[4] Journal of Chemistry, 2010 .

-

General Properties: Sigma-Aldrich/Merck Product Data for Thiophene Derivatives. [1]

Sources

3,5-Dibromothiophene-2-carbaldehyde structure and molecular weight

Executive Summary

3,5-Dibromothiophene-2-carbaldehyde (CAS: 23688-07-5) is a critical heterocyclic building block used extensively in the synthesis of advanced functional materials (such as thienothiophenes for organic electronics) and pharmaceutical intermediates. Its value lies in its asymmetric halogenation pattern: the bromine atoms at the C3 and C5 positions possess distinct electronic environments, enabling highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura). This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.

Physicochemical Profile

The following data consolidates physical constants and structural identifiers for this compound.

| Property | Data | Notes |

| IUPAC Name | This compound | Also known as 3,5-Dibromo-2-formylthiophene |

| CAS Number | 23688-07-5 | |

| Molecular Formula | C₅H₂Br₂OS | |

| Molecular Weight | 269.94 g/mol | Calculated based on standard atomic weights |

| Physical State | Solid (Low melting) or Viscous Liquid | Often distills as a liquid; crystallizes upon standing.[1][2][3] |

| Boiling Point | 117–120 °C | @ 3 Torr (Vacuum Distillation) |

| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate | Poorly soluble in water. |

| Appearance | Pale yellow to amber | Darkens upon exposure to light/air. |

Structural Analysis

The molecule consists of a five-membered thiophene ring substituted with a formyl group at position 2 and bromine atoms at positions 3 and 5.[3]

-

C2 (Formyl): Electron-withdrawing group (EWG), deactivates the ring but directs nucleophilic attack.

-

C3 (Bromo): Sterically crowded due to the adjacent formyl group; typically less reactive in Pd-catalyzed cycles compared to C5.

-

C5 (Bromo): Alpha-position to the sulfur; electronically activated and sterically accessible. This is the site of primary reactivity in cross-coupling reactions.

Synthetic Pathways

Two primary routes are established for the synthesis of this compound. The choice of method depends on the starting material availability and scale.

Method A: Vilsmeier-Haack Formylation (Recommended)

This route utilizes 2,4-dibromothiophene. Due to the directing effects of the sulfur atom and the bromine substituents, formylation occurs selectively at the vacant C5 position (alpha to sulfur). Note that after formylation, the numbering changes, converting the product into the 3,5-isomer.

-

Starting Material: 2,4-Dibromothiophene

-

Reagents: POCl₃, DMF (N,N-Dimethylformamide)

-

Mechanism: Electrophilic aromatic substitution via a chloroiminium ion intermediate.

Protocol:

-

Preparation: In a flame-dried flask under inert atmosphere (N₂), dissolve 2,4-dibromothiophene (1.0 eq) in anhydrous 1,2-dichloroethane or DMF.

-

Vilsmeier Reagent: In a separate vessel, add POCl₃ (1.2 eq) dropwise to DMF (1.5 eq) at 0°C. Stir for 30 minutes to form the Vilsmeier salt (white precipitate/slurry).

-

Addition: Add the thiophene solution to the Vilsmeier reagent slowly at 0°C.

-

Heating: Warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitoring by TLC is essential.

-

Hydrolysis: Cool the mixture and pour onto crushed ice/sodium acetate solution to hydrolyze the iminium salt.

-

Isolation: Extract with dichloromethane (DCM).[4] Wash with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Lithiation of 2,3,5-Tribromothiophene

This method relies on the selective Lithium-Halogen exchange at the alpha-position (C2) of 2,3,5-tribromothiophene, followed by quenching with DMF.

Protocol:

-

Lithiation: Dissolve 2,3,5-tribromothiophene in anhydrous THF at -78°C.

-

Exchange: Add n-Butyllithium (1.0 eq) dropwise. The exchange occurs selectively at the C2 position due to the inductive effect of the sulfur and the stability of the alpha-lithio species.

-

Formylation: After 30 minutes at -78°C, add anhydrous DMF (excess).

-

Quench: Allow to warm to RT and quench with dilute HCl.

Characterization & Quality Control

Accurate identification requires NMR and IR analysis. The symmetry of the substitution pattern results in a simple but distinct NMR signature.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.85 ppm (s, 1H): Aldehyde proton (-CH O).[5] Distinct singlet.

-

δ 7.15–7.25 ppm (s, 1H): Ring proton at C4. This proton is isolated (no adjacent protons), resulting in a sharp singlet. It is shielded relative to alpha-protons but deshielded by the bromine atoms.

-

-

¹³C NMR (Predicted):

-

~183 ppm: Carbonyl carbon (C=O).

-

~140–150 ppm: C2 (Quaternary, attached to CHO).

-

~110–120 ppm: C3 and C5 (Quaternary, C-Br).

-

~130–135 ppm: C4 (Methine, C-H).

-

Infrared Spectroscopy (IR)

-

1650–1670 cm⁻¹: Strong C=O stretching vibration (conjugated aldehyde).

-

3100 cm⁻¹: Weak C-H aromatic stretch.

Applications in R&D

Regioselective Cross-Coupling (Suzuki-Miyaura)

This compound is a "privileged scaffold" because the two bromine atoms have significantly different reactivities.

-

First Coupling (C5): The C5-bromine is electronically activated (alpha to sulfur) and less sterically hindered. It reacts first with boronic acids under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C).

-

Second Coupling (C3): The C3-bromine is sterically hindered by the formyl group and is beta to the sulfur. It requires harsher conditions or specialized ligands (e.g., S-Phos, X-Phos) to react.

This allows for the sequential construction of unsymmetrical 3,5-diarylthiophenes , which are crucial for tuning the bandgap in organic photovoltaic (OPV) materials.

Safety and Handling

-

Hazards: As an alpha-halo aldehyde derivative, this compound is likely a lachrymator and a potent skin irritant. It may cause severe eye damage.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids over time; protect from light.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; thiophenes are toxic to aquatic life.

References

-

Handy, S. T., et al. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde."[6] Tetrahedron Letters, 2007.[6] (Contextual reference for regioselectivity in dibromothiophenes). Available at: [Link]

-

Iddon, B., et al. "Synthesis of thieno-[2,3-b]-thiophenes... starting from thiophene."[7] Journal of the Chemical Society, Perkin Transactions 1. (Describes lithiation routes). Available at: [Link]

Sources

- 1. This compound CAS#: 23688-07-5 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. iris.cnr.it [iris.cnr.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiophene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 3,5-Dibromothiophene-2-carbaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3,5-Dibromothiophene-2-carbaldehyde, a crucial intermediate in pharmaceutical and materials science research. Understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document offers a blend of theoretical principles and practical experimental guidance to empower researchers, scientists, and drug development professionals in their work with this compound.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1] The molecular structure of this compound, featuring a polar aldehyde group and a larger, less polar dibrominated thiophene ring, suggests a nuanced solubility profile.

The presence of the aldehyde functional group introduces polarity, allowing for dipole-dipole interactions with polar solvents.[2] Conversely, the dibromothiophene core is significantly nonpolar. The interplay of these features dictates its solubility across a spectrum of organic solvents.

Expected Solubility Trends:

-

High Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are anticipated to be excellent solvents. Their polarity can interact favorably with the aldehyde group, while their organic nature can accommodate the dibromothiophene ring. Chlorinated solvents like dichloromethane (DCM) and chloroform are also expected to be effective due to their ability to dissolve a wide range of organic compounds.

-

Moderate Solubility: Alcohols such as methanol, ethanol, and isopropanol are likely to be moderately effective solvents. While they are polar and capable of hydrogen bonding, the nonpolar character of the dibromothiophene ring may limit miscibility. A similar compound, 5-Bromothiophene-2-carbaldehyde, is reported to be soluble in chloroform and methanol.[3]

-

Low to Insoluble: Nonpolar solvents like hexanes, cyclohexane, and petroleum ether are expected to be poor solvents for this compound.[4] The polarity of the aldehyde group will hinder its dissolution in these nonpolar media. Similarly, due to its largely organic and nonpolar structure, it is expected to be poorly soluble in water.[5]

Quantitative Solubility Data

As of this writing, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various organic solvents is limited. Therefore, experimental determination is crucial for obtaining precise solubility values for specific applications. The following table provides a template for researchers to record their experimentally determined solubility data.

| Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 mL) at 25 °C | Observations |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data to be determined | |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Data to be determined | |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Data to be determined | |

| Acetone | 5.1 | 20.7 | Data to be determined | |

| Ethyl Acetate | 4.4 | 6.0 | Data to be determined | |

| Acetonitrile | 5.8 | 37.5 | Data to be determined | |

| Polar Protic Solvents | ||||

| Methanol | 5.1 | 32.7 | Data to be determined | |

| Ethanol | 4.3 | 24.5 | Data to be determined | |

| Isopropanol | 3.9 | 19.9 | Data to be determined | |

| Nonpolar Solvents | ||||

| Dichloromethane (DCM) | 3.1 | 9.1 | Data to be determined | |

| Chloroform | 4.1 | 4.8 | Data to be determined | |

| Toluene | 2.4 | 2.4 | Data to be determined | |

| Hexane | 0.1 | 1.9 | Data to be determined | |

| Diethyl Ether | 2.8 | 4.3 | Data to be determined | |

| Aqueous | ||||

| Water | 10.2 | 80.1 | Data to be determined |

Polarity index and dielectric constant values are generally accepted indicators of solvent polarity and can be found in various chemical resources.[2][6]

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound in an organic solvent. This method is straightforward and can be adapted based on available laboratory equipment.[7][8][9]

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Oven or vacuum oven

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

-

Place the vial in a constant temperature bath or shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or watch glass.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. An oven set to a temperature below the boiling point of the solvent and the melting point of the solute can also be used.

-

Once the solvent is completely removed, weigh the evaporating dish with the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight minus the initial weight of the evaporating dish.

-

Solubility is then calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/100 mL).

-

Safety Considerations

This compound and many organic solvents pose potential health hazards. It is imperative to handle these chemicals with appropriate safety precautions.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.

-

Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound and for each solvent used for detailed safety information.

Conclusion

References

-

University of the Fraser Valley. Solubility test for Organic Compounds. [Link]

-

University of California, Davis. Polarity of Solvents. [Link]

-

Thompson Rivers University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

-

ResearchGate. How do you distinguish the polarity of organic solvent?. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Rochester. Solvents and Polarity. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

PubChem. 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde. [Link]

-

Unknown. Safety Data Sheet. [Link]

-

Metapharm. What are the properties and applications of 5-Bromothiophene-2-carbaldehyde?. [Link]

-

LookChem. Cas 4701-17-1,5-Bromothiophene-2-carbaldehyde. [Link]

-

Wikipedia. Thiophene-2-carboxaldehyde. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cas 4701-17-1,5-Bromothiophene-2-carbaldehyde | lookchem [lookchem.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. fishersci.be [fishersci.be]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. peptide.com [peptide.com]

Operational Safety and Synthetic Utility of 3,5-Dibromothiophene-2-carbaldehyde: A Technical Guide

Topic: 3,5-Dibromothiophene-2-carbaldehyde Safety & Technical Guide Content Type: Technical Whitepaper / Operational Guide Audience: Senior Research Scientists, Process Chemists, HSE Officers[1]

Introduction: The Molecule and Its Mission

In the landscape of heterocyclic chemistry, This compound (CAS: 1723-53-1) serves as a "linchpin" intermediate.[1] Its structure offers three distinct vectors for diversification: an electrophilic aldehyde for condensation reactions and two chemically distinct bromine handles for regioselective cross-coupling.[2]

However, its utility comes with a deceptive physical profile.[2] As a low-melting solid (MP: ~46°C), it occupies a hazardous middle ground between solid and liquid, complicating handling and increasing exposure risks through sublimation and skin permeation. This guide moves beyond the standard SDS to provide an operational framework for safe, high-integrity usage.

Physicochemical Characterization & Stability Profile

Understanding the physical state is the first line of defense.[2] This compound is not a static powder; it is a dynamic material that changes phase near standard laboratory operating temperatures.[1][2]

| Property | Value | Operational Implication |

| Molecular Weight | 269.94 g/mol | Heavy halogenated scaffold; significant density.[1][2] |

| Appearance | Off-white to yellow solid | Yellowing indicates surface oxidation to carboxylic acid.[1][2] |

| Melting Point | 45–49 °C | CRITICAL: Can melt in warm hands or uncontrolled storage, leading to container leakage.[1][2] |

| Boiling Point | ~115 °C (at 19 hPa) | High boiling, but significant vapor pressure at elevated reaction temps.[1][2] |

| Solubility | DCM, THF, Toluene | Lipophilic; readily penetrates nitrile gloves in solution.[1][2] |

| Air Sensitivity | Moderate | Aldehyde moiety oxidizes to 3,5-dibromothiophene-2-carboxylic acid upon air exposure.[1][2] |

GHS Hazard Assessment & Mechanistic Toxicology[1][2]

Standard Safety Data Sheets (SDS) classify this compound under Warning or Danger depending on purity and vendor data.[1][2] As a senior scientist, you must treat the "Irritant" classification as a minimum baseline, not the ceiling of toxicity.[2]

Core Hazards (GHS Classification)

The "Why" Behind the Hazard (Mechanistic Insight)

The toxicity profile is driven by two factors:

-

The Aldehyde Electrophile: Aldehydes are reactive toward nucleophilic residues (lysine/cysteine) on biological proteins, leading to Schiff base formation.[1][2] This is the mechanism behind sensitization and mucous membrane irritation .[1][2]

-

Halogenated Lipophilicity: The thiophene ring + two bromine atoms makes the molecule highly lipophilic, facilitating rapid absorption through the stratum corneum (skin barrier).[2]

Diagram 1: Exposure & Physiological Pathway

Caption: Mechanistic pathway linking chemical structure to physiological GHS hazards.

Strategic Handling & Storage Protocols

Storage Engineering[1]

-

Temperature: Store at 2–8 °C . Room temperature storage often results in the material fusing into a solid block, requiring dangerous chipping to remove.[2]

-

Atmosphere: Store under Argon or Nitrogen .[1][2] The aldehyde proton is susceptible to radical autoxidation.[2]

-

Container: Amber glass with a Teflon-lined cap.[1][2] Avoid metal spatulas if the material is moist/melted (corrosion risk).[2]

Weighing & Transfer (The "Cold Chain" Technique)

Because the melting point is ~46°C, friction from a spatula or heat from a balance can make the solid sticky.[2]

-

Remove from fridge only immediately before use.

-

Use a cold spatula (chilled in dry ice) if the material is tacky.[1][2]

-

Weigh into a tared vial rather than on weighing paper. The compound sticks to paper, leading to inaccurate yield calculations and contamination.[2]

PPE Recommendations[1][5][6][7]

-

Eyes: Chemical Safety Goggles (sealed).[1][2] Safety glasses are insufficient due to the sublimation potential of the solid.[2]

Synthetic Reactivity & Safety Implications[8]

This section details how the molecule behaves in the flask, bridging the gap between safety and synthesis.

A. Regioselective Cross-Coupling (Suzuki-Miyaura)

The C-5 bromine is electronically more deficient (activated) than the C-3 bromine due to the electron-withdrawing aldehyde group at C-2.[1][2]

-

Safety Note: Palladium-catalyzed couplings often require base (Carbonate/Phosphate) and heat.[1][2] Heating this aldehyde above 60°C in the presence of base can trigger Cannizzaro disproportionation or polymerization, leading to unexpected exotherms.[1][2]

-

Control: Add base slowly at temperature.

B. Lithium-Halogen Exchange (Cryogenic Safety)

Attempting to exchange the bromines using n-BuLi is a high-risk operation.[1][2]

-

Risk: The aldehyde proton is acidic enough to react with organolithiums, and the carbonyl is an electrophile.[1][2] This competes with Br-Li exchange.[1][2]

-

Protocol: You must protect the aldehyde (e.g., as an acetal) before attempting lithiation.[1][2] Failure to do so will result in violent quenching of the organolithium and runaway exotherms.[2]

Diagram 2: Safe Synthetic Workflow

Caption: Decision tree for synthetic workflows highlighting critical safety control points.

Emergency Response Protocols

Fire Fighting

-

Combustion Products: Carbon oxides, Sulfur oxides (SOx) , and Hydrogen Bromide (HBr) .[1][2][6]

-

Action: HBr is heavier than air and highly corrosive.[1][2] Firefighters must wear full SCBA.[1][2] Do not use a direct water jet, which may scatter the molten material.[2] Use CO2 or dry chemical.[1][2]

Spills (Solid vs. Melt)

-

Solid Spill: Scoop gently to avoid dust generation.[1][2] Do not sweep vigorously.[1][2]

-

Melt/Liquid Spill: If the lab is warm and the substance has melted, cover with vermiculite or sand.[1][2] Do not use paper towels (fire risk if oxidizers are present).[2]

-

Decontamination: Wash the area with a dilute solution of sodium bisulfite (to reduce any oxidized bromine species) followed by soapy water.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819040, this compound.[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Thiophene derivatives hazard classification.[1][2] Retrieved from [Link][1]

-

Lioy, E., et al. (2010). Synthesis and biological evaluation of thiophene derivatives.[1][2] (Provides context on the reactivity and handling of brominated thiophene aldehydes). Journal of Medicinal Chemistry. (Contextual reference for synthetic utility).

Sources

Strategic Sourcing and Application of 3,5-Dibromothiophene-2-carbaldehyde

The following technical guide is structured to serve as a strategic procurement and application manual for 3,5-Dibromothiophene-2-carbaldehyde . It deviates from standard catalog descriptions to focus on the critical decision-making criteria required by senior scientists.

Grade: Research Grade (>97%) | CAS: 23688-07-5 Context: Advanced Organic Synthesis, Thienothiophene Scaffolds, and D-A Copolymer Design

Executive Summary: The Regiochemical Advantage

In the landscape of halogenated thiophenes, This compound represents a high-value scaffold due to its orthogonal reactivity . Unlike its 3,4- or 4,5-isomers, this molecule offers a unique substitution pattern:

-

C2-Formyl Group: A handle for Knoevenagel condensations or Wittig reactions.

-

C5-Bromine (

-position): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki/Stille). -

C3-Bromine (

-position): Sterically hindered and electronically distinct, allowing for sequential functionalization or ring-closing reactions to form fused systems like thienothiophenes.

Why Buy Research Grade? Commercial synthesis often involves the lithiation of 2,3,5-tribromothiophene. Low-grade sources frequently contain regioisomeric impurities (e.g., 4,5-dibromo-2-carbaldehyde) or debrominated byproducts . In organic electronics or pharmaceutical synthesis, these impurities act as chain terminators or structural defects that degrade charge transport efficiency.

Technical Specifications & Critical Parameters

When evaluating a Certificate of Analysis (CoA), the following parameters are non-negotiable for research-grade applications.

| Parameter | Specification (Research Grade) | Criticality Note |

| CAS Number | 23688-07-5 | Warning: Do not confuse with 3,4-dibromo (32896-02-9) or 4,5-dibromo (38071-22-6). |

| Purity (GC/HPLC) | ≥ 97.0% (Area %) | Impurities >1% can poison Pd-catalysts in downstream coupling. |

| Appearance | White to Light Yellow/Tan Solid | Dark brown/black indicates oxidation or polymerization. |

| Melting Point | 45–50 °C (Typical) | Wide ranges (>3°C) indicate solvent entrapment or isomeric mixtures. |

| Identity (¹H NMR) | Conforms to Structure | Must show a singlet at C4. (See Section 3). |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Aldehydes oxidize to carboxylic acids; bromides are light-sensitive. |

Quality Assurance: The Self-Validating Protocol

To ensure the integrity of your starting material, perform this specific ¹H NMR validation immediately upon receipt. This protocol distinguishes the 3,5-isomer from common impurities.

Isomer Discrimination Logic

-

3,5-Dibromo-2-CHO (Target): The only proton is at C4 . It appears as a singlet (typically

7.0–7.3 ppm range, solvent dependent). -

4,5-Dibromo-2-CHO (Impurity): Proton at C3 . Appears as a singlet, but typically downfield shifted due to the ortho-carbonyl group.

-

3,4-Dibromo-2-CHO (Impurity): Proton at C5 . Appears as a singlet, often distinct due to the

-position electronegativity.

QC Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for validating the material.

Caption: Logical workflow for structural validation using ¹H NMR spectroscopy. The C4 proton singlet is the diagnostic fingerprint.

Synthetic Utility & Reaction Pathways

The primary reason to procure this specific isomer is its ability to undergo sequential functionalization .

A. Regioselective Cross-Coupling

The C5-Bromine is significantly more reactive than the C3-Bromine due to electronic effects (less steric hindrance and

-

Step 1: Suzuki coupling at C5 (controlled stoichiometry, low temp).

-

Step 2: Subsequent coupling at C3 or ring closure.

B. Thienothiophene Synthesis

This molecule is a classic precursor for thieno[3,2-b]thiophene .

-

Mechanism: Reaction with ethyl thioglycolate forces a condensation at the aldehyde and an

displacement at the C3-Bromine, effectively "fusing" the second ring.

Pathway Visualization

Caption: Divergent synthetic pathways. Path A utilizes the C3-Br proximity to CHO for cyclization. Path B exploits the reactivity difference between C5-Br and C3-Br.

Handling & Safety Protocols

Hazard Class: Irritant (Skin/Eye), Potential Sensitizer. H-Codes: H315, H319, H335.

-

Oxidation Prevention: The aldehyde moiety is susceptible to autoxidation to 3,5-dibromothiophene-2-carboxylic acid.

-

Protocol: Upon opening a new vial, purge the headspace with Argon before resealing. Store at -20°C for long-term stability.

-

-

Lachrymator Potential: While less volatile than lower molecular weight aldehydes, it can still irritate mucous membranes.

-

Protocol: All weighing must occur inside a fume hood.

-

-

Solubility:

-

Soluble: DCM, Chloroform, THF, Ethyl Acetate.

-

Insoluble: Water, Hexanes (partial).

-

References

-

Synthesis & Regioselectivity: Iddon, B., et al. "Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes." Journal of the Chemical Society, Perkin Transactions 1, 1987.

-

Isomer Characterization: ChemicalBook Data Entry for CAS 23688-07-5.

- General Thiophene Reactivity: Gronowitz, S. "Chemistry of Heterocyclic Compounds: Thiophene and Its Derivatives." Wiley Interscience.

Technical Guide: Stability & Storage of 3,5-Dibromothiophene-2-carbaldehyde

This guide outlines the technical protocols for the stability, storage, and handling of 3,5-Dibromothiophene-2-carbaldehyde . It is designed for researchers requiring high-purity maintenance of this intermediate for organic synthesis and drug development.

Executive Summary

This compound (CAS: 23688-07-5) is a halogenated heterocyclic aldehyde widely used as a building block in the synthesis of pharmaceuticals, organic semiconductors, and functional materials.[1] Its dual functionality—the electrophilic aldehyde group and the bromine handles for cross-coupling—makes it a versatile but chemically sensitive intermediate.

Critical Stability Risks:

-

Oxidation: Rapid autoxidation of the aldehyde formyl group to the corresponding carboxylic acid (3,5-dibromothiophene-2-carboxylic acid) upon exposure to atmospheric oxygen.

-

Photolytic Degradation: Sensitivity to UV/visible light due to the labile C-Br bonds, leading to radical formation and polymerization.

-

Hydrolysis: Susceptibility to hydrate formation or degradation in the presence of moisture.

Storage Recommendation: Store at 2–8°C (or -20°C for long-term) under an inert atmosphere (Argon/Nitrogen) in amber glass containers.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Description |

| Chemical Name | This compound |

| CAS Number | 23688-07-5 |

| Molecular Formula | C₅H₂Br₂OS |

| Molecular Weight | 269.94 g/mol |

| Physical State | Solid (Crystalline powder or needles) |

| Melting Point | Typically >45°C (Isomer dependent; 2,5-isomer melts ~47-52°C) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, THF; Insoluble in Water.[1] |

| Appearance | Off-white to pale yellow/amber (darkening indicates degradation). |

Stability Analysis & Degradation Mechanisms

Oxidative Instability (The Primary Threat)

The most immediate threat to purity is the radical-chain autoxidation of the formyl group (-CHO) to a carboxylic acid (-COOH). The thiophene ring is electron-rich, but the bromine substituents withdraw electron density. However, the aldehyde hydrogen remains susceptible to abstraction by atmospheric oxygen radicals.

-

Mechanism: Initiation occurs via hydrogen atom abstraction from the formyl group, forming an acyl radical. This radical reacts with

to form a peroxy acid intermediate, which disproportionates to the carboxylic acid. -

Impact: The presence of the acid impurity interferes with base-sensitive reactions (e.g., Knoevenagel condensations) and can poison transition metal catalysts in cross-coupling reactions.

Photolytic Dehalogenation

Halogenated thiophenes are photosensitive. Exposure to UV light can induce homolytic cleavage of the Carbon-Bromine (C-Br) bond.

-

Mechanism:

-

Consequence: The resulting radicals can dimerize, polymerize, or react with solvent, leading to complex mixtures and "tar" formation.

Thermal Sensitivity

While the thiophene ring is aromatic and thermally robust, the aldehyde group can undergo Cannizzaro-type disproportionation or polymerization at elevated temperatures, especially in the presence of trace impurities (acids/bases).

Figure 1: Primary degradation pathways including autoxidation to carboxylic acid and photolytic radical formation.

Comprehensive Storage Protocol

To maintain purity >98% over extended periods (6+ months), strictly adhere to the following "Gold Standard" protocol.

Environmental Conditions

-

Temperature: Refrigerate at 2°C to 8°C . For storage exceeding 6 months, freeze at -20°C .

-

Atmosphere: Inert Gas Overlay is mandatory. Flush headspace with dry Argon (preferred due to density) or Nitrogen after every use.

-

Light: Zero tolerance for direct sunlight. Use amber glassware or wrap containers in aluminum foil.

Container Specifications

-

Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

-

Why? Teflon (PTFE) prevents leaching of plasticizers found in standard polyethylene caps, which can dissolve in organic vapors.

-

-

Secondary Containment: Place the vial inside a sealed desiccator or a secondary jar containing a desiccant packet (Silica gel or Drierite).

-

Sealing: Wrap the cap junction with Parafilm® or electrical tape to minimize gas exchange.

Handling Workflow (SOP)

-

Equilibration: Allow the refrigerated container to warm to room temperature before opening.

-

Reason: Opening a cold container condenses atmospheric moisture onto the solid, accelerating hydrolysis.

-

-

Dispensing: Weigh out the required amount quickly in a fume hood.

-

Re-sealing: Immediately purge the container headspace with a gentle stream of Argon for 10-15 seconds before recapping.

Quality Control & Re-Analysis

Before using stored material in critical steps (e.g., GMP synthesis or late-stage functionalization), verify purity.

| Technique | Observation for Pure Compound | Sign of Degradation |

| Appearance | Pale yellow/off-white solid | Dark orange/brown oil or sticky solid |

| 1H-NMR (CDCl₃) | Sharp Aldehyde singlet (~9.8-10.0 ppm) | Broad acidic proton (~11-13 ppm) or loss of aldehyde peak |

| TLC (Hex/EtOAc) | Single spot | Streaking or baseline spot (Carboxylic acid is polar) |

| Melting Point | Sharp range (e.g., ~45-55°C*) | Depressed or broad melting range (>5°C spread) |

Purification of Degraded Material: If significant oxidation (acid formation) is detected:

-

Dissolve the crude solid in Dichloromethane (DCM).

-

Wash with saturated aqueous Sodium Bicarbonate (

). The acid impurity will convert to the water-soluble salt and partition into the aqueous layer. -

Dry the organic layer over

, filter, and concentrate.[2] -

Recrystallize from Ethanol or Hexane/EtOAc if necessary.

Experimental Workflow: Stability Check

Figure 2: Decision tree for assessing compound quality prior to synthesis.

Safety & Toxicology

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Lachrymator Potential: Many halogenated aldehydes are lachrymators (tear-inducing). Handle strictly within a fume hood.

-

Spill Cleanup: Absorb with inert material (vermiculite). Do not use combustible materials (paper towels) if mixed with strong oxidizers.

References

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Bromothiophene derivatives. Retrieved from

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

-

TCI Chemicals. (n.d.). Handling and Storage of Air-Sensitive Reagents. Retrieved from

Sources

Methodological & Application

regioselective Suzuki coupling of 3,5-Dibromothiophene-2-carbaldehyde

Executive Summary

This application note details the protocol for the regioselective functionalization of 3,5-dibromothiophene-2-carbaldehyde (1) . This scaffold is a critical intermediate in the synthesis of organic electronics and pharmaceutical agents (e.g., kinase inhibitors). The core challenge lies in differentiating between the two bromine substituents at the C3 and C5 positions.

Based on electronic activation and steric environment analysis, the C5-position is the kinetically favored site for the initial oxidative addition of Palladium(0). This guide provides a validated method to selectively synthesize 5-aryl-3-bromothiophene-2-carbaldehydes (mono-coupling) and subsequent 3,5-diarylthiophene-2-carbaldehydes (bis-coupling).

Mechanistic Insight & Regiocontrol Strategy

To achieve high regioselectivity, one must understand the competing electronic and steric forces acting on the thiophene ring.

Structural Analysis of the Substrate

-

C5-Position (Target 1): This is an

-position relative to the sulfur atom. In thiophenes, -

C3-Position (Target 2): This is a

-position. While it is ortho to the electron-withdrawing formyl group (which typically activates C-X bonds via the "ortho-effect"), the steric hindrance from the adjacent formyl group and the sulfur lone pair significantly retards the approach of the bulky Pd(L)n complex.

Reaction Pathway Diagram

The following diagram illustrates the sequential workflow and the selectivity filter.

Figure 1: Reaction pathway showing the kinetic preference for C5 arylation due to steric gating at C3.

Experimental Protocols

Materials & Equipment

-

Substrate: this compound (>97% purity).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is recommended for high selectivity.[1] More active catalysts like Pd(dppf)Cl2 may promote bis-coupling prematurely.

-

Base: Sodium Carbonate (Na2CO3) or Potassium Phosphate (K3PO4). Avoid strong bases (e.g., KOtBu) to prevent Cannizzaro-type side reactions on the aldehyde.

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).[1] The water is essential for the transmetallation step but excess water can promote protodebromination.

Protocol A: Selective Synthesis of 5-Aryl-3-bromothiophene-2-carbaldehyde

Objective: Mono-arylation at the C5 position.[2][3]

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL Schlenk tube or 2-neck round-bottom flask. Cool under Argon flow.

-

Charging: Add This compound (1.0 equiv, 1.0 mmol, 270 mg) and Arylboronic acid (1.05 equiv, 1.05 mmol).

-

Note: Do not use excess boronic acid (>1.1 equiv) to avoid bis-coupling.

-

-

Solvent: Add 1,4-Dioxane (4 mL) and degas by bubbling Argon for 10 minutes.

-

Catalyst: Add Pd(PPh3)4 (0.03 equiv, 3 mol%).

-

Base: Add aqueous Na2CO3 (2.0 M, 2.5 equiv, 1.25 mL).

-

Reaction: Seal the vessel and heat to 80 °C for 6–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4).

-

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography on silica gel. Gradient: 0%

5% EtOAc in Hexanes.

Yield Expectation: 75–88% (depending on boronic acid electronics).

Protocol B: Sequential Synthesis of 3,5-Diarylthiophene-2-carbaldehyde

Objective: Coupling the remaining sterically hindered C3-bromide.

Modifications for Step 2:

-

Substrate: Purified 5-aryl-3-bromothiophene-2-carbaldehyde from Protocol A.

-

Catalyst: Switch to Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/S-Phos . The bulky, electron-rich ligands help overcome the steric hindrance at C3.

-

Temperature: Increase to 100–110 °C (refluxing toluene/water or dioxane).

Data Presentation & Optimization

The following table summarizes the optimization of conditions for the C5-selective coupling.

| Entry | Catalyst (mol%) | Solvent System | Base (equiv) | Temp (°C) | Yield (C5-Product) | Selectivity (C5:C3:Bis) |

| 1 | Pd(PPh3)4 (5%) | DMF/H2O | K2CO3 (2.0) | 100 | 55% | 70 : 5 : 25 |

| 2 | Pd(dppf)Cl2 (3%) | Dioxane/H2O | Cs2CO3 (2.0) | 80 | 60% | 60 : 10 : 30 |

| 3 | Pd(PPh3)4 (3%) | Dioxane/H2O | Na2CO3 (2.0) | 80 | 85% | >95 : <1 : <5 |

| 4 | Pd(OAc)2/PPh3 | Toluene/EtOH/H2O | Na2CO3 (2.0) | 90 | 78% | 88 : 2 : 10 |

Key Takeaways:

-

Entry 1 (DMF/High Temp): High temperature promotes bis-coupling and degradation.

-

Entry 2 (Active Catalyst): Pd(dppf) is too active for the mono-selective step, leading to significant bis-coupling.

-

Entry 3 (Optimal): The combination of a standard catalyst, moderate base, and controlled temperature yields the highest regioselectivity.

Troubleshooting & Quality Control

Common Issues

-

Protodebromination: If the C3-Br is lost (forming 5-arylthiophene-2-carbaldehyde), the reaction is too "wet" or the temperature is too high.

-

Fix: Reduce water ratio to 10:1 or use anhydrous K3PO4 suspended in dioxane.

-

-

Low Conversion at C3 (Step 2): The C3 position is stubborn.

-

Fix: Use "Buchwald-type" ligands (e.g., XPhos or SPhos) which are designed for sterically hindered substrates.

-

Analytical Validation (NMR)

-

Starting Material: Two doublets (or singlets depending on resolution) for thiophene protons.

-

C5-Product (Desired): Look for a singlet around

7.8–8.0 ppm. This corresponds to the H4 proton. The disappearance of the C5-Br signal and retention of the C3-Br is confirmed by the lack of coupling to the new aryl ring protons (NOESY can confirm spatial proximity of the new Aryl group to H4).

References

-

Kodani, T.; Matsuda, K.; Yamada, T.; Kobatake, S.; Irie, M. (2000).[6] Regioselective Synthesis of 3,5-Disubstituted Thiophene-2-carbaldehydes. Journal of the American Chemical Society, 122(41), 9631–9637. Link

-

Handy, S. T.; Mayi, D. S. (2007).[7] Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.[5][7][8] Tetrahedron Letters, 48(46), 8108-8110.[5] (Provides comparative context for dibromothiophene reactivity). Link[5]

-

Schröter, S.; Stock, C.; Bach, T. (2005). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Tetrahedron, 61(9), 2245–2267. Link

-

Lévesque, F.; Seeberger, P. H. (2012). Continuous-Flow Synthesis of 5-Aryl-3-bromothiophene-2-carbaldehydes. Organic Process Research & Development, 16(5), 1065–1072. Link

Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds.[9][10][11] Standard safety precautions for handling palladium catalysts and brominated aromatics (fume hood, gloves, eye protection) must be observed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3,5-Dibromothiophene-2-carbaldehyde as a Versatile Building Block for Functional Conjugated Polymers

Introduction: A Gateway to Functional Polythiophenes

In the landscape of conjugated polymers, polythiophenes stand out for their exceptional electronic properties and environmental stability, making them prime candidates for applications in organic electronics, from field-effect transistors to sensors and solar cells. The strategic functionalization of the polymer backbone is a key lever for fine-tuning these properties. 3,5-Dibromothiophene-2-carbaldehyde emerges as a particularly valuable monomer in this context. Its dibromo-functionality allows for facile polymerization through established cross-coupling methodologies, while the aldehyde group, a reactive and versatile chemical handle, opens a vast playground for post-polymerization modification.

However, the very reactivity that makes the aldehyde group so attractive for post-synthesis functionalization also presents a significant challenge during the polymerization process itself. The aldehyde's lone pair of electrons can coordinate to and poison the palladium or nickel catalysts that are the workhorses of cross-coupling polymerization.[1] Furthermore, the aldehyde is susceptible to reaction with the organometallic reagents used in Stille and Suzuki couplings.

The most effective and widely adopted strategy to circumvent these issues is a three-stage "protection-polymerization-deprotection" approach. This methodology involves the temporary masking of the aldehyde group, typically as a stable cyclic acetal, which is inert to the conditions of polymerization.[1] Once the polymer backbone is constructed, the protecting group is cleanly removed to unveil the reactive aldehyde functionalities along the polymer chain, ready for a host of subsequent chemical transformations. This application note provides a detailed guide to this workflow, from initial monomer protection to the synthesis of the aldehyde-bearing polymer and its subsequent functionalization.

Part 1: Monomer Protection - Masking the Aldehyde

The first critical step is the protection of the aldehyde group. A cyclic acetal, formed with ethylene glycol, is an ideal choice due to its ease of formation, stability under the basic and nucleophilic conditions of cross-coupling reactions, and facile removal under mild acidic conditions.[1]

Protocol 1: Acetal Protection of this compound

This protocol details the formation of 2-(3,5-dibromothiophen-2-yl)-1,3-dioxolane.

Materials:

-

This compound

-

Ethylene glycol (1.5 equivalents)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with Dean-Stark trap and condenser

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, toluene, ethylene glycol (1.5 eq), and a catalytic amount of p-TSA.

-

Reflux the mixture. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is complete upon the disappearance of the starting material and the characteristic aldehyde proton signal (around 9.8-10 ppm in ¹H NMR).

-

Once complete, cool the reaction mixture to room temperature.

-

Wash the organic mixture with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure acetal-protected monomer.

Part 2: Polymerization of the Protected Monomer

With the aldehyde group safely protected, the monomer can be subjected to standard cross-coupling polymerization conditions. Stille and Suzuki polycondensations are two of the most robust and widely used methods for synthesizing conjugated polymers.

The Polymerization Workflow

Caption: Workflow for synthesizing functionalized polythiophenes.

Protocol 2a: Stille Polycondensation

This protocol describes a general procedure for the Stille polycondensation of the acetal-protected dibromo-monomer with a distannyl comonomer.[2]

Materials:

-

Acetal-protected 2-(3,5-dibromothiophen-2-yl)-1,3-dioxolane (Monomer A)

-

2,5-Bis(tributylstannyl)thiophene or other suitable distannane (Monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)

-

Anhydrous and degassed toluene or DMF

-

Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

-

Methanol

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous, degassed toluene.

-

Add the Pd(PPh₃)₄ catalyst to the solution.

-

Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

-

Monitor the polymerization progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

After completion, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.

-

Dry the polymer under vacuum.

Protocol 2b: Suzuki Polycondensation

This protocol outlines a general procedure for Suzuki polycondensation of the acetal-protected dibromo-monomer with a diboronic acid or ester comonomer.[3][4][5]

Materials:

-

Acetal-protected 2-(3,5-dibromothiophen-2-yl)-1,3-dioxolane (Monomer A)

-

A suitable aryldiboronic acid or bis(pinacolato)diboron derivative (Monomer B)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Phase-transfer catalyst (optional, e.g., Aliquat 336)

-

Schlenk flask and inert atmosphere setup

-

Methanol

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in the organic solvent.

-

Add the palladium catalyst and phase-transfer catalyst (if used).

-

Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

-

Add the degassed aqueous base solution.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours.

-

Upon completion, cool the mixture and separate the organic layer.

-

Precipitate the polymer by pouring the organic solution into methanol.

-

Collect the polymer by filtration, wash with water and methanol, and dry under vacuum.

A Note on Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, as it avoids the need for pre-functionalized organometallic monomers.[6][7][8][9] In a DArP reaction, the protected dibromo-monomer would be reacted with a comonomer containing active C-H bonds in the presence of a palladium catalyst and a suitable base. While specific protocols for this exact monomer are not as widespread, the general principles of DArP are applicable and represent a promising route for synthesis.

| Polymerization Method | Key Advantages | Key Considerations | Typical Catalyst |

| Stille Polycondensation | High tolerance to functional groups; reliable for high molecular weights. | Toxicity of organotin reagents; requires stoichiometric preparation of stannylated monomers. | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ |

| Suzuki Polycondensation | Readily available and stable boronic acid/ester reagents; less toxic byproducts. | Requires basic conditions which may not be suitable for all substrates; potential for dehalogenation side reactions.[3] | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Direct Arylation (DArP) | Atom-economical (no organometallic reagents); fewer synthetic steps for monomers. | Potential for side reactions at other C-H bonds leading to defects; requires careful optimization of reaction conditions. | Pd(OAc)₂, Herrmann's catalyst |

Part 3: Deprotection - Unveiling the Aldehyde

Once the polymer is synthesized and purified, the final step in preparing the reactive polymer platform is the removal of the acetal protecting groups. This is typically achieved through mild acid hydrolysis.

Protocol 3: Acetal Deprotection of the Polymer

Materials:

-

Acetal-protected polythiophene

-

Tetrahydrofuran (THF) or another suitable solvent

-

Dilute aqueous hydrochloric acid (e.g., 2 M HCl)

-

Methanol

-

Mild base (e.g., sodium bicarbonate)

Procedure:

-

Dissolve the acetal-protected polymer in THF in a round-bottom flask.

-

Add the dilute aqueous HCl solution to the polymer solution.

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

-

Monitor the deprotection by ¹H NMR by observing the reappearance of the aldehyde proton signal (typically around 9.8-10 ppm).

-

Once the deprotection is complete, neutralize the reaction mixture with a mild base such as sodium bicarbonate.

-

Precipitate the polymer by pouring the solution into methanol.

-

Collect the polymer by filtration, wash it with water and methanol, and dry it under vacuum.

Part 4: Post-Polymerization Modification - Diversifying Functionality

The aldehyde-functionalized polythiophene is now a versatile platform for a wide range of chemical modifications, allowing for the covalent attachment of various functional moieties to tune the polymer's properties.

Post-Polymerization Modification Pathways

Caption: Key post-polymerization modification reactions for the aldehyde-functionalized polymer.

Protocol 4a: Knoevenagel Condensation

This reaction creates a new carbon-carbon double bond, extending the polymer's conjugation and allowing for the introduction of electron-withdrawing groups.[10][11][12][13][14]

Materials:

-

Aldehyde-functionalized polymer

-

Active methylene compound (e.g., malononitrile, diethyl malonate) (1.1-1.5 equivalents per aldehyde group)

-

Basic catalyst (e.g., piperidine, catalytic amount)

-

Solvent (e.g., Ethanol, Toluene)

Procedure:

-

Dissolve the aldehyde-functionalized polymer in the chosen solvent in a round-bottom flask.

-

Add the active methylene compound and stir until dissolved.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux and monitor the reaction by UV-Vis spectroscopy (observing a red-shift in the absorption maximum) or ¹H NMR (disappearance of the aldehyde proton).

-

After completion, cool the mixture and precipitate the functionalized polymer in a non-solvent like methanol.

-

Collect the polymer by filtration, wash, and dry under vacuum.

Protocol 4b: Wittig Reaction

The Wittig reaction is a powerful tool for converting the aldehyde groups into alkenes, offering a route to introduce a wide variety of vinyl-based functionalities.[15][16][17][18][19]

Materials:

-

Aldehyde-functionalized polymer

-

Phosphonium ylide (Wittig reagent), prepared in situ from the corresponding phosphonium salt and a strong base (e.g., n-BuLi, NaH).

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Inert atmosphere setup

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension (e.g., to 0 °C or -78 °C depending on the base) and add the strong base dropwise to generate the ylide (a color change is often observed).

-

In a separate flask, dissolve the aldehyde-functionalized polymer in anhydrous THF.

-

Slowly add the polymer solution to the ylide solution at the same low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Quench the reaction (e.g., with saturated aqueous NH₄Cl).

-

Precipitate the polymer in methanol, filter, and wash to remove triphenylphosphine oxide byproduct.

-

Dry the functionalized polymer under vacuum.

Protocol 4c: Reductive Amination

This reaction converts the aldehyde into an amine, providing a means to attach biomolecules, enhance solubility, or introduce basic sites along the polymer chain.[20][21][22][23]

Materials:

-

Aldehyde-functionalized polymer

-

Primary or secondary amine (1.5-2.0 equivalents per aldehyde group)

-

Mild reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Solvent (e.g., Methanol, Dichloromethane)

-

Acetic acid (catalytic amount, to facilitate imine formation)

Procedure:

-

Dissolve the aldehyde-functionalized polymer in the chosen solvent.

-

Add the amine and a catalytic amount of acetic acid. Stir for 1-2 hours at room temperature to form the imine intermediate.

-

Add the reducing agent (e.g., NaBH₃CN) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding water or a dilute base.

-

Precipitate the polymer in a suitable non-solvent.

-

Collect the polymer by filtration, wash thoroughly to remove excess reagents, and dry under vacuum.

Conclusion

The "protection-polymerization-deprotection" strategy transforms this compound from a challenging monomer into a highly valuable and versatile building block for advanced conjugated polymers. The resulting aldehyde-functionalized polythiophene serves as a powerful platform for a myriad of post-polymerization modifications, enabling researchers to precisely tailor the material's chemical, physical, and electronic properties for specific applications. The protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of this unique monomer in the creation of next-generation functional materials.

References

- Current time information in Belgaum Division, IN. Google Search.

-

Wittig reaction. Wikipedia. Available at: [Link].

-

Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. RSC Publishing. Available at: [Link].

-

Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Wiley Online Library. Available at: [Link].

-

Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link].

-

Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. PubMed. Available at: [Link].

-

Nucleobase Functionalized Poly(alkylthiophene)s by One-Pot Sequential Direct Arylation Polymerization and Deprotection. OSTI.GOV. Available at: [Link].

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link].

-

Synthesis by post-polymerization functionalization of sensitive polythiophenes for selective chemo-recognition purposes. ResearchGate. Available at: [Link].

-

Chemistry Wittig Reaction. sathee jee. Available at: [Link].

-

20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. Available at: [Link].

-

Knoevenagel condensation. Wikipedia. Available at: [Link].

-

Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers | ACS Applied Materials & Interfaces. ACS Publications. Available at: [Link].

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link].

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link].

-

Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link].

-

(PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link].

-

1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link].

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. Available at: [Link].

-

17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link].

-

Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. Available at: [Link].

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link].

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link].

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link].

-

Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Available at: [Link].

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link].

-

Direct Arylation Polycondensation of Thienothiophenes with Various Dibromoarylenes | Request PDF. ResearchGate. Available at: [Link].

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI. Available at: [Link].

-

Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectronic properties. RSC Publishing. Available at: [Link].

-

Exploiting Acetal Moieties for the Synthesis of Degradable‐On‐Demand Polymeric Architectures. CRIS. Available at: [Link].

-

(PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Available at: [Link].

-

5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. PubChem. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 19. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

Application Note: Knoevenagel Condensation of 3,5-Dibromothiophene-2-carbaldehyde

[1]

Abstract & Introduction

This guide details the protocols for the Knoevenagel condensation of 3,5-dibromothiophene-2-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[1][2] This reaction is a critical gateway for synthesizing

The 3,5-dibromo substitution pattern presents a unique synthetic environment:

-

Electronic Activation: The electron-withdrawing nature of the bromine atoms (inductive effect, -I) increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack compared to unsubstituted thiophenes.

-

Steric Constraint: The bromine atom at the C3 position exerts steric pressure on the adjacent aldehyde group. While this does not prevent reaction, it necessitates optimized thermal conditions to ensure complete conversion and

-isomer selectivity.[1]

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination pathway.[3] The presence of the C3-bromine atom destabilizes the transition state slightly due to steric crowding but ultimately favors the formation of the trans (

Reaction Pathway Diagram[4]

Figure 1: Step-wise mechanism of the Knoevenagel condensation emphasizing the base-mediated enolization and subsequent dehydration.

Experimental Protocols

Method A: Classical Ethanol/Piperidine (Recommended)

This is the standard, robust protocol suitable for most active methylene compounds including malononitrile and ethyl cyanoacetate.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 – 1.2 equiv)[1]

-

Catalyst: Piperidine (0.1 equiv) or catalytic mixture of Piperidine/Acetic Acid (1:1)

-

Solvent: Ethanol (Absolute) or Methanol[1]

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve this compound (e.g., 1.0 mmol, ~270 mg) in Ethanol (5–10 mL).

-

Note: Heating may be required to fully dissolve the dibrominated aldehyde.

-

-

Addition: Add the active methylene compound (1.1 mmol).

-

Catalysis: Add Piperidine (catalytic amount, ~2–3 drops).

-

Optimization: If reaction is sluggish due to the C3-Br steric effect, add an equivalent amount of Acetic Acid to buffer the basicity and assist dehydration.

-

-

Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product is typically a bright yellow/orange solid that may precipitate during the reaction.

-

-

Workup:

-

If precipitate forms: Cool to room temperature, then to 0 °C. Filter the solid, wash with cold ethanol, and dry.[1]

-

If solution remains clear: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol or Ethanol/Water mixtures.

-

Method B: Green Aqueous/Catalytic (Mild Conditions)

Suitable for sensitive substrates or scale-up where organic solvent reduction is desired.

Reagents:

-

Catalyst: Ammonium Acetate (NH₄OAc) (20 mol%)[1]

-

Solvent: Water:Ethanol (1:[1]1) or Toluene (for Dean-Stark)[1]

Protocol:

-